molecular formula C11H12O3 B2954336 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 29423-72-1

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No. B2954336
CAS RN: 29423-72-1
M. Wt: 192.214
InChI Key: UKYURFSTLUGMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cinnamon. It has a distinct aroma and is commonly used in perfumes, cosmetics, and flavorings. Coumarin has also been the subject of scientific research due to its potential health benefits.

Scientific Research Applications

Antiproliferative Agent in Cancer Research

This compound has been studied for its potential as an antiproliferative agent . It exhibits significant activity against multi-drug resistant cancer cell lines, making it a candidate for cancer therapy. The compound’s ability to induce apoptosis in cancer cells, particularly MDA-MB-231, at low micromolar concentrations, suggests its role in inhibiting cancer cell proliferation .

Antioxidant Properties in Food Chemistry

The hydroxyl groups in the compound contribute to its antioxidant properties, which are crucial in the Maillard reaction—a chemical reaction that occurs in food during thermal processing. This reaction is significant for the flavor and color development in cooked foods. The compound’s ability to scavenge free radicals like ABTS˙+, DPPH, and galvinoxyl radical underlines its potential as a natural antioxidant .

Antibacterial Effects in Microbial Studies

Benzopyran derivatives, including this compound, have shown a broad spectrum of antibacterial effects. They have been effective against various bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . This positions them as potential lead compounds for the development of new antibacterial drugs .

Anti-Infective Potential Against Fungal Infections

In the context of microbial infections, this compound has demonstrated the ability to arrest the cell cycle in Candida albicans at the S and G2/M phase. This indicates its potential use as an anti-infective agent, particularly against fungal pathogens .

properties

IUPAC Name

6-hydroxy-4,4-dimethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYURFSTLUGMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8.8 g of hydroquinone, 5 g of methyl 3,3-dimethylacrylate and 0.4 g of conc. sulfuric acid was heated at 130° C. for 4 hours. The reaction mixture was cooled, and then 15 ml of toluene was added. The crystals that precipitated were separated by filtration. The filtrate was concentrated and then distilled under reduced pressure to give 4.6 g (yield 70%) of 3,4-dihydro-4,4-dimethyl-6-hydroxycoumarin as pale pink crystals (melting point 95°-96° C.). The crystals (3.0 g) were dissolved in 10 ml of tetrahydrofuran, and the solution was added dropwise at room temperature to a mixture of 0.9 g of lithium aluminum hydride and 20 ml of tetrahydrofuran. The mixture was then refluxed for 4 hours. The reaction mixture was worked up in a customary manner, and the crude product, without purification, was dissolved in 30 ml of toluene. A catalytic amount of p-toluenesulfonic acid was added to the solution, and the mixture was heated at 120° C. for 1.5 hours. In a customary manner, the reaction mixture was worked up, and the residue after concentration was isolated and purified by column chromatography to give 2.4 g (yield 85%) of the desired product as a yellow orange liquid.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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